molecular formula C13H9NO4 B10843653 4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol

4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol

Cat. No.: B10843653
M. Wt: 243.21 g/mol
InChI Key: FLDXQSCXJKEXJF-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol is an organic compound with a complex structure that includes both benzene and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol typically involves the condensation-cyclization reaction of 4-amino-6-nitroresorcinol hydrochloride and hydroxy terephthalic acid. The process can be summarized as follows:

    Condensation-Cyclization Reaction: 4-amino-6-nitroresorcinol hydrochloride reacts with hydroxy terephthalic acid to form 2-hydroxy-4-(5-nitro-6-hydroxybenzoxazole-2-yl) benzoic acid.

    Reduction: The nitro group in the intermediate product is reduced to form 2-hydroxy-4-(5-amino-6-hydroxybenzoxazole-2-yl) benzoic acid.

This method is characterized by its convenient source of raw materials, short reaction steps, mild conditions, and excellent stability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The nitro group in the intermediate product can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly used.

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential applications in drug development due to its ability to interact with various biological targets.

    Industry: Used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and benzoxazole groups play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(5-nitro-6-hydroxybenzoxazole-2-yl) benzoic acid
  • 2-Hydroxy-4-(5-amino-6-hydroxybenzoxazole-2-yl) benzoic acid

Uniqueness

4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol stands out due to its unique combination of benzene and benzoxazole rings, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

4-(6-hydroxy-1,3-benzoxazol-2-yl)benzene-1,3-diol

InChI

InChI=1S/C13H9NO4/c15-7-1-3-9(11(17)5-7)13-14-10-4-2-8(16)6-12(10)18-13/h1-6,15-17H

InChI Key

FLDXQSCXJKEXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=NC3=C(O2)C=C(C=C3)O

Origin of Product

United States

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